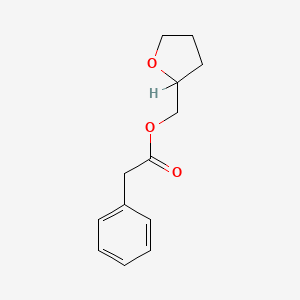
TETRAHYDROFURFURYL PHENYLACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is known for its pleasant odor, which is similar to honey .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TETRAHYDROFURFURYL PHENYLACETATE can be synthesized through the esterification of phenylacetic acid with tetrahydrofurfuryl alcohol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
TETRAHYDROFURFURYL PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for aminolysis reactions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Tetrahydrofurylmethyl alcohol.
Substitution: Various amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
TETRAHYDROFURFURYL PHENYLACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the fragrance industry due to its pleasant odor
Mécanisme D'action
The mechanism of action of TETRAHYDROFURFURYL PHENYLACETATE involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of phenylacetic acid and tetrahydrofurfuryl alcohol. These metabolites can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: Similar in structure but with a methyl group instead of the tetrahydrofuryl group.
Ethyl phenylacetate: Contains an ethyl group instead of the tetrahydrofuryl group.
Phenylacetic acid: The parent acid of TETRAHYDROFURFURYL PHENYLACETATE.
Uniqueness
This compound is unique due to the presence of the tetrahydrofuryl group, which imparts different chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and odor profile .
Propriétés
Numéro CAS |
5421-00-1 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-3,5-6,12H,4,7-10H2 |
Clé InChI |
WFCXNQRMOLKRMG-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CC(OC1)COC(=O)CC2=CC=CC=C2 |
Key on ui other cas no. |
5421-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















